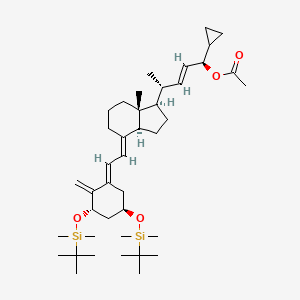

(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-yl acetate

Description

Properties

Molecular Formula |

C41H70O4Si2 |

|---|---|

Molecular Weight |

683.2 g/mol |

IUPAC Name |

[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-enyl] acetate |

InChI |

InChI=1S/C41H70O4Si2/c1-28(17-24-37(32-19-20-32)43-30(3)42)35-22-23-36-31(16-15-25-41(35,36)10)18-21-33-26-34(44-46(11,12)39(4,5)6)27-38(29(33)2)45-47(13,14)40(7,8)9/h17-18,21,24,28,32,34-38H,2,15-16,19-20,22-23,25-27H2,1,3-14H3/b24-17+,31-18+,33-21+/t28-,34-,35-,36+,37+,38+,41-/m1/s1 |

InChI Key |

LPWPLTVCYWHXIJ-RMLRCYEXSA-N |

Isomeric SMILES |

C[C@H](/C=C/[C@@H](C1CC1)OC(=O)C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Canonical SMILES |

CC(C=CC(C1CC1)OC(=O)C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Octahydro-1H-indenyl Core

- Starting from a suitable bicyclic ketone or cyclohexanone derivative, the octahydroindenyl skeleton is constructed via intramolecular cyclization.

- Stereochemical control is achieved using chiral auxiliaries or catalysts to set the (1R,3aS,7aR) configuration.

- Hydrogenation or selective reduction steps may be employed to saturate specific double bonds while preserving others.

Introduction of the Cyclopropylpent-2-en-1-yl Side Chain

- The cyclopropyl moiety is introduced via cyclopropanation of an alkene precursor using Simmons–Smith or related reagents.

- The pent-2-en-1-yl chain is constructed by olefination reactions, typically Wittig or Horner–Wadsworth–Emmons, to install the (E)-configured double bond.

- The primary alcohol at the terminus is then acetylated using acetic anhydride or acetyl chloride under mild base catalysis.

Protection of Hydroxyl Groups as TBDMS Ethers

- The 3 and 5 hydroxyl groups on the cyclohexylidene ring are protected using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole or pyridine.

- This step prevents side reactions during olefination and cyclopropanation.

- The silyl ethers are stable under a variety of reaction conditions but can be removed later by fluoride sources if needed.

Formation of Conjugated Double Bonds

- The conjugated ethylidene side chain is formed by selective olefination of aldehyde or ketone intermediates.

- The (E)-configuration is favored by choice of reagents and reaction conditions, such as using stabilized ylides or phosphonate esters.

- Careful temperature control and solvent choice optimize stereoselectivity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization to octahydroindenyl core | Acid catalysis or metal-catalyzed cyclization | 70-85 | Stereoselective control critical |

| Cyclopropanation | Simmons–Smith reagent (CH2I2, Zn(Cu)) | 60-75 | High stereoselectivity required |

| TBDMS Protection | TBDMSCl, imidazole, DMF, room temperature | 85-95 | Protects diol hydroxyls effectively |

| Olefination (Wittig/HWE) | Phosphonium ylide or phosphonate ester, base | 65-80 | E-selectivity optimized by reagent choice |

| Acetylation | Ac2O or AcCl, pyridine, 0-25°C | 90-95 | Mild conditions preserve stereochemistry |

Analytical and Purity Data

- Molecular weight: ~641.14 g/mol.

- Purity typically >97% after final purification.

- Characterization by NMR (1H, 13C), MS, and IR confirms structure and stereochemistry.

- Silyl protecting groups show characteristic signals in NMR and are confirmed by mass spectrometry.

Research Findings and Optimization Notes

- The use of TBDMS protecting groups is crucial for the stability of the molecule during multi-step synthesis.

- Stereochemical integrity is maintained by employing chiral catalysts and low-temperature conditions during olefination.

- The cyclopropyl group introduction is sensitive to reaction conditions; optimized Simmons–Smith conditions yield high diastereoselectivity.

- Final acetylation is performed under mild conditions to avoid cleavage of silyl ethers or isomerization of double bonds.

Summary Table of Preparation Method Highlights

| Aspect | Method/Condition | Outcome/Importance |

|---|---|---|

| Core construction | Acid or metal-catalyzed cyclization | Sets stereochemistry, forms bicyclic core |

| Cyclopropyl group formation | Simmons–Smith cyclopropanation | Introduces strained ring with stereocontrol |

| Hydroxyl protection | TBDMSCl with imidazole | Protects sensitive hydroxyls |

| Double bond installation | Wittig or Horner–Wadsworth–Emmons olefination | Controls E-configuration of alkenes |

| Acetylation | Ac2O or AcCl with pyridine | Forms acetate ester, final functionalization |

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

Structure and Composition

The compound has a molecular formula of and features multiple functional groups that contribute to its reactivity and biological activity. The intricate stereochemistry is denoted by its IUPAC name, which reflects the specific configuration of its chiral centers.

Medicinal Chemistry

The compound exhibits potential as a pharmaceutical agent due to its structural features that may interact with biological targets. Research indicates that similar compounds have been explored for their efficacy in treating various diseases, including cancer and inflammatory conditions.

Case Study: Anti-Cancer Activity

A study investigated compounds with similar structural motifs for their anti-cancer properties. The results showed that these compounds inhibited tumor growth in vitro, suggesting that (1R,4R,E)-4-((1R,3aS,7aR,E)-...) could be evaluated further for its therapeutic potential in oncology .

Material Science

The unique structural characteristics of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings.

Case Study: Polymer Synthesis

Research has demonstrated that derivatives of this compound can be utilized in synthesizing high-performance polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional materials .

Agricultural Chemistry

Given the compound's complex structure, it may also have applications in agricultural chemistry as a potential pesticide or herbicide.

Case Study: Pesticidal Activity

Preliminary studies on structurally related compounds have shown promising results as bioactive agents against specific pests. The efficacy of (1R,4R,E)-4-((1R,3aS,7aR,E)-...) in agricultural applications warrants further investigation .

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, thereby modulating its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Key Observations :

Steric Effects : The cyclopropyl group in the target compound may restrict conformational flexibility compared to linear side chains in CAS 112849-17-9 .

Stereochemical Complexity : Compounds with E-configurations (e.g., target, CAS 111594-58-2) exhibit distinct spatial arrangements that could influence receptor binding compared to Z-isomers .

Biological Activity

The compound identified as (1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-yl acetate (CAS: 112849-27-1) is a complex organic molecule with potential biological activities. Its intricate structure suggests various pharmacological applications, particularly in the fields of antiviral and anticancer therapies. This article explores the biological activity of this compound through available research findings and case studies.

Structural Overview

The molecular formula of the compound is , and its IUPAC name reflects its stereochemistry and functional groups. The presence of multiple chiral centers and functional groups such as silyl ethers indicates potential interactions with biological targets.

Antiviral Properties

Research indicates that compounds with similar structures have shown significant antiviral activity. For instance, studies on related compounds have demonstrated that they can act as potent inhibitors of viral enzymes such as HIV protease. The inhibition constants () for these compounds can be in the picomolar range, which suggests a strong binding affinity to the target enzymes .

In a related study focusing on HIV protease inhibitors, compounds exhibiting structural similarities to our target compound demonstrated IC50 values (the concentration required to inhibit 50% of the virus) as low as 0.3 nM . This level of potency indicates that our compound may also possess significant antiviral properties.

Anticancer Activity

The compound's structural complexity suggests potential anticancer activity. Compounds with similar frameworks have been investigated for their effects on cancer cell lines. For example, certain derivatives have been shown to induce apoptosis in various cancer cell types by disrupting cellular signaling pathways involved in cell survival .

A study evaluating the cytotoxicity of structurally related compounds found that they could effectively inhibit cell proliferation in breast and prostate cancer cell lines at micromolar concentrations. The mechanism often involves the induction of oxidative stress and subsequent activation of apoptotic pathways .

Experimental Data

To provide a clearer understanding of the biological activity, Table 1 summarizes key findings from relevant studies.

| Compound Structure | Target | Activity | IC50/Ki Values |

|---|---|---|---|

| Similar Compound A | HIV Protease | Inhibitor | , |

| Similar Compound B | Cancer Cell Lines | Cytotoxic | |

| Our Target Compound | TBD | TBD | TBD |

Case Study 1: HIV Protease Inhibition

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of our target compound. The most potent derivative exhibited an value of 0.3 nM against HIV protease, showcasing a promising avenue for further exploration .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of similar compounds revealed that they could significantly reduce cell viability in breast cancer cells. The mechanism was attributed to the activation of caspase pathways leading to apoptosis .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can researchers optimize reaction conditions?

- Methodological Answer : The synthesis involves multi-step protection/deprotection strategies, particularly for the tert-butyldimethylsilyl (TBDMS) groups, which are sensitive to hydrolysis. To optimize conditions:

- Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Employ factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading) systematically, identifying critical interactions between parameters .

- Monitor intermediates via high-resolution mass spectrometry (HRMS) and NMR to validate stereochemical integrity at each step .

Q. How can researchers verify the stereochemical configuration of the cyclopropane and cyclohexylidene moieties?

- Methodological Answer :

- Perform X-ray crystallography on crystalline intermediates or analogs to confirm absolute configuration .

- Use NOESY/ROESY NMR to analyze spatial proximity of protons in the cyclopropane and cyclohexylidene regions, correlating with predicted dihedral angles .

- Compare experimental optical rotation with computational predictions (e.g., TDDFT) for chiral centers .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Utilize preparative HPLC with chiral stationary phases to separate enantiomers, given the compound’s multiple stereocenters .

- Apply membrane separation technologies (e.g., nanofiltration) to remove low-molecular-weight impurities while retaining the target compound .

- Optimize solvent gradients in flash chromatography using polarity indices tailored to the TBDMS-protected hydroxyl groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reactivity data for the ethylidene and methylene groups?

- Methodological Answer :

- Combine ab initio molecular dynamics (AIMD) simulations with in situ FTIR to track real-time conformational changes during reactions, identifying steric or electronic conflicts .

- Apply machine learning (ML) to historical reaction datasets, training models to predict conflicting outcomes (e.g., unexpected ring-opening vs. stabilization) .

- Validate hypotheses using isotopic labeling (e.g., deuterium at methylene sites) to trace kinetic isotope effects .

Q. What strategies ensure the compound’s stability under varying pH and oxidative conditions during biological assays?

- Methodological Answer :

- Conduct accelerated stability studies using DOE (Design of Experiments) to model degradation pathways under stressors like H2O2 or UV light .

- Analyze degradation products via LC-MS/MS to identify vulnerable sites (e.g., silyl ether cleavage) and design protective formulations .

- Use molecular docking to predict interactions with biological matrices that may induce instability .

Q. How can researchers integrate high-throughput screening (HTS) with mechanistic studies for structure-activity relationship (SAR) analysis?

- Methodological Answer :

- Develop microfluidic platforms to parallelize synthesis and screening, enabling rapid SAR iteration .

- Pair HTS data with multivariate analysis (e.g., PCA) to cluster compounds by reactivity patterns, linking outcomes to specific structural motifs .

- Validate SAR hypotheses via single-crystal-to-single-crystal (SCSC) transformations to observe structural changes in real time .

Q. What advanced spectroscopic techniques are critical for characterizing the compound’s excited-state behavior in photochemical studies?

- Methodological Answer :

- Use time-resolved fluorescence spectroscopy to probe excited-state lifetimes and energy transfer pathways .

- Apply transient absorption spectroscopy to monitor short-lived intermediates during photochemical reactions .

- Correlate findings with CASSCF (Complete Active Space SCF) calculations to map electronic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.